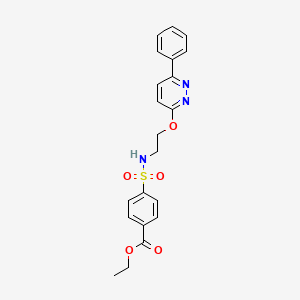

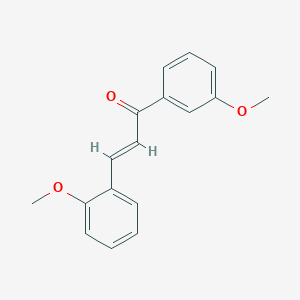

2,3'-二甲氧基查耳酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3’-Dimethoxychalcone is a chalcone derivative rich in plants and food . It’s a building block used in various chemical synthesis such as in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agent by green chemistry approach .

Synthesis Analysis

The synthesis of 2,3’-Dimethoxychalcone can be carried out through Claisen-Schmidt condensation at room temperature . The retrosynthetic analysis gives the 2-hydroxy-5-chloro acetophenone and 3,4-dimethoxy benzaldehyde as starting materials .Molecular Structure Analysis

The molecular formula of 2,3’-Dimethoxychalcone is C17H16O5 . The structure of chalcone has conjugated double bonds with absolute delocalization and two aromatic rings that possess an π-electron system, which gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Chemical Reactions Analysis

Chalcones are biologically active due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings . They show different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .Physical And Chemical Properties Analysis

2,3’-Dimethoxychalcone is a solid compound . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .科学研究应用

Chemopreventive Properties

Chalcones, including 2,3’-Dimethoxychalcone, have been found to have chemopreventive properties . They exhibit antioxidant effects, modulate the metabolism of carcinogens by inhibiting distinct phase 1 metabolic enzymes, and activate phase 2 detoxifying enzymes . They also display anti-inflammatory properties .

Anti-Inflammatory Diseases Treatment

2’,4’-Dihydroxy-2,3-dimethoxychalcone (DDC), a chalcone derivative, has been found to repress murine Th17 differentiation and promote Treg differentiation in a dose-dependent manner . DDC treatment improved experimental autoimmune encephalomyelitis recovery, ameliorated experimental colitis severity, and prevented graft rejection significantly . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of Th17-mediated inflammatory diseases .

Antioxidant Properties

Chalcones, including 2,3’-Dimethoxychalcone, have been found to have antioxidant properties . They can effectively bind to many kinds of enzymes or receptors and exhibit a broad spectrum of biological activities .

Anti-Melanogenic Effects

2′-hydroxy-3,4′-dimethoxychalcone (3,4′-DMC), a derivative of 2,3’-Dimethoxychalcone, has been found to have anti-melanogenic effects . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of melanoma .

Anti-Inflammatory Effects

2′-hydroxy-3,4′-dimethoxychalcone (3,4′-DMC), a derivative of 2,3’-Dimethoxychalcone, has been found to have anti-inflammatory effects . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of inflammatory diseases .

Increase of Glutathione

Chalcone (1), a derivative of 2,3’-Dimethoxychalcone, has been found to increase glutathione (GSH), HO-1, and Nrf2 . This suggests that 2,3’-Dimethoxychalcone could be used in the treatment of diseases related to oxidative stress .

作用机制

Target of Action

2,3’-Dimethoxychalcone (DMC) primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and offers protection against oxidative damage triggered by injury and inflammation .

Mode of Action

DMC acts as an activator of the Nrf2–ARE pathway . It binds to the Nrf2, leading to its activation. This activation triggers a series of downstream effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcystein synthetase (γ-GCS) . These enzymes play a crucial role in mitigating oxidative stress and neurotoxicity .

Biochemical Pathways

The activation of the Nrf2–ARE pathway by DMC leads to the upregulation of antioxidant enzymes, which are part of the body’s defense mechanisms against oxidative stress . For instance, HO-1 has a protective role in the brain against oxidative stress . γ-GCS is a key enzyme in the synthesis of glutathione, a potent antioxidant . Therefore, DMC’s activation of the Nrf2–ARE pathway enhances the body’s antioxidant defenses .

Result of Action

DMC’s activation of the Nrf2–ARE pathway leads to neuroprotective effects. It has been shown to inhibit glutamate-induced neurotoxicity in a concentration-dependent manner . DMC increases the levels of intracellular reduced glutathione (GSH), protecting neurons from oxidative stress . Moreover, DMC has been found to repress murine Th17 differentiation and promote Treg differentiation, which could have implications for the treatment of Th17-mediated inflammatory diseases .

Action Environment

The action of DMC can be influenced by environmental factors such as UV radiation. For instance, DMC has been shown to protect human cultured keratinocytes against UV radiation-induced cell injury . It suppresses UV radiation-induced ROS production and shows cytoprotective effects when used before and after UV-A irradiation . Therefore, the environment in which DMC acts can significantly influence its efficacy and stability.

安全和危害

未来方向

The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .

属性

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJBLWSYKKCCLS-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

Q & A

Q1: What are the potential antimicrobial applications of 2,3'-Dimethoxychalcone and similar compounds?

A1: Research suggests that 2,3'-Dimethoxychalcone and other chalcone derivatives isolated from natural sources like Dracaena stedneuri exhibit antibacterial activity against multidrug-resistant bacterial strains []. This activity highlights the potential of these compounds as a source for novel antibacterial agents, particularly against drug-resistant infections.

Q2: How do microorganisms modify chalcones like 2,3'-Dimethoxychalcone?

A2: Microorganisms can transform chalcones through processes mimicking plant biosynthesis []. For example, Aspergillus alliaceus can modify 2'-hydroxy-2,3-dimethoxychalcone (structurally similar to 2,3'-Dimethoxychalcone) through:

Q3: Does the stereochemistry of microbial chalcone modifications differ from that in plants?

A3: Yes, there's a key difference. While plants often produce stereospecific products, microbial transformations of chalcones typically yield racemic mixtures of flavanones []. This difference highlights a distinction between plant and microbial enzymatic activities.

Q4: What is the significance of cytochrome P450 enzymes in microbial chalcone transformation?

A4: Studies using enzyme inhibitors suggest that multiple cytochrome P450 enzymes may be involved in the microbial transformation of 2'-hydroxy-2,3-dimethoxychalcone []. These enzymes potentially contribute to the cyclization, O-demethylation, and hydroxylation reactions observed in microorganisms, emphasizing their role in chalcone metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[3-[4-(furan-2-ylmethylamino)-4-oxobutyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2368239.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)

![N,N-dimethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2368244.png)

![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)

![(4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2368256.png)